Methyl benzo[c]cinnoline-4-carboxylate
Description
Methyl benzo[c]cinnoline-4-carboxylate is a nitrogen-containing heterocyclic compound featuring a cinnoline core fused with a benzene ring and a methyl ester group at position 4. Cinnoline derivatives are characterized by a bicyclic structure with two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles.
Properties
CAS No. |
19174-81-3 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl benzo[c]cinnoline-4-carboxylate |
InChI |
InChI=1S/C14H10N2O2/c1-18-14(17)11-7-4-6-10-9-5-2-3-8-12(9)15-16-13(10)11/h2-8H,1H3 |
InChI Key |
WJTXBOOVEUIKST-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1N=NC3=CC=CC=C23 |
Synonyms |
Benzo[c]cinnoline-4-carboxylic acid methyl ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OGP(10-14) can be achieved through an all-photochemical method. This involves the preparation of photochemically activable amino acids containing a 5,7-dinitroindoline derivative on the C-terminus and a photolabile Ddz protecting group on the N-terminus . The photochemical acyl transfer from the dinitroindoline to an incoming nucleophilic amino group, which creates the amide bond, requires an irradiation wavelength of 385 nm. The deprotection of the Ddz group requires a shorter wavelength (300 nm), making both successive processes compatible .
Industrial Production Methods
While specific industrial production methods for OGP(10-14) are not widely documented, the synthesis typically involves solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and cleavage from the resin to yield the desired peptide.
Chemical Reactions Analysis
Types of Reactions
OGP(10-14) primarily undergoes peptide bond formation and cleavage reactions. The synthesis involves photochemical acyl transfer and deprotection reactions .
Common Reagents and Conditions
Photochemically activable amino acids: Containing a 5,7-dinitroindoline derivative on the C-terminus and a photolabile Ddz protecting group on the N-terminus.
Irradiation wavelengths: 385 nm for acyl transfer and 300 nm for deprotection.
Major Products Formed
The major product formed from these reactions is the pentapeptide OGP(10-14), which retains the full spectrum of osteogenic growth peptide-like bioactivities .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that methyl benzo[c]cinnoline-4-carboxylate exhibits significant antitumor properties. Preliminary studies have shown its potential to inhibit cancer cell proliferation through interaction with specific biological targets involved in tumor growth. For instance, compounds within the cinnoline family have been studied for their ability to inhibit human neutrophil elastase, an enzyme linked to cancer progression .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against various pathogens. Studies have highlighted its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent . The structure-activity relationship of cinnoline derivatives suggests that modifications could enhance their efficacy against resistant strains.
Case Studies
- Inhibition of Human Neutrophil Elastase : A study focused on the synthesis of cinnoline derivatives, including this compound, reported promising results in inhibiting human neutrophil elastase, indicating potential therapeutic applications in treating inflammatory diseases .
- Anticancer Activity : In vitro tests have shown that this compound can significantly reduce cell viability in leukemia cell lines, suggesting its role as a potential anticancer agent .
Material Science Applications
This compound's unique structural properties make it suitable for applications in material science. Its ability to form complexes with metal ions opens avenues for developing new materials with specific electronic or optical properties. The compound's solubility characteristics also make it a candidate for use in polymer chemistry and the development of advanced materials.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cinnoline | Aromatic heterocycle | Basic structure; parent compound of cinnolines |
| Methyl 4-cinnolinecarboxylate | Cinnoline derivative | Contains a carboxyl group at position 4 |
| Benzo[c]cinnoline | Isomeric structure | Lacks the carboxylate functionality |
| 4-Hydroxycinnoline | Hydroxyl derivative | Exhibits different solubility and reactivity |
This compound stands out due to its specific methyl ester functionality, enhancing its solubility compared to other similar compounds.
Mechanism of Action
OGP(10-14) exerts its effects by stimulating osteoblastic proliferation and differentiation. It promotes bone formation and mineralization through osteocalcin synthesis and phosphatase activity . The exact molecular mechanisms are not completely understood, but it is known to involve several molecular pathways that influence bone metabolism .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate
- Structure : Contains a sulfur-based benzothiazine ring with a methyl ester at position 3 and hydroxyl/sulfone groups at position 4.
- Synthesis : Produced via sulfonylation of anthranilic acids or methyl anthranilates, followed by sodium methylate treatment. Substituents are introduced early to avoid isomerization issues .
- Reactivity: Susceptible to transesterification if alcohols other than methanol are used, highlighting ester group lability .
Methyl 4-(2-cyanophenyl)benzoate
- Structure: A biphenyl derivative with a cyano group at the 2-position of the pendant phenyl ring and a methyl ester at position 4.
- Applications: Used in organic synthesis and materials science; the cyano group enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions .
4-Cinnolinecarboxylic Acid Derivatives
- Examples: Benzo[c]cinnoline-2-carboxylic acid (CAS: N/A) 4-Cinnolinecarboxylic acid, 6-methyl (CAS: 21905-86-2)
- Structural Features : Vary in substituent positions (e.g., methyl or carboxylic acid groups), altering solubility and electronic properties. These derivatives are precursors for ester or amide functionalization .
Physicochemical and Reactivity Profiles
Challenges in Modification
- Benzothiazines : Multi-reactive centers (e.g., hydroxyl, sulfone) complicate selective modifications, often yielding isomer mixtures .
- Cinnolines: Nitrogen atoms in the cinnoline ring may direct electrophilic attacks, but steric hindrance from fused benzene could limit reactivity at specific positions.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl benzo[c]cinnoline-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis often involves multi-step protocols, such as coupling reactions (e.g., Suzuki-Miyaura using Pd(PPh₃)₄) and esterification. For example, methyl ester formation can be achieved via refluxing with SOCl₂/MeOH (60°C, 14 h, 99% yield) . Optimizing solvent systems (e.g., toluene/EtOH mixtures) and base selection (e.g., aqueous Na₂CO₃) improves coupling efficiency (55–87% yield) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Verify purity (>98% as per CAS standards) .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹ in IR, aromatic proton signals in ¹H NMR) .
- Melting Point Analysis : Compare observed values with literature data (e.g., >300°C for structurally related benzoic acid derivatives) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Fire Safety : Use dry sand or alcohol-resistant foam for extinguishing; avoid water due to potential CO release .
- Ventilation : Ensure fume hoods for reactions involving volatile intermediates (e.g., SOCl₂) .
- PPE : Wear self-contained breathing apparatus during accidental releases .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Computational Validation : Compare experimental NMR/IR with DFT-predicted spectra (e.g., using ACD/Labs Percepta) .
- Isotopic Labeling : Trace reaction pathways (e.g., ¹³C-labeled intermediates) to confirm regioselectivity in coupling steps .
- X-ray Crystallography : Resolve ambiguous structural features (e.g., nitro group orientation in benzo[c]cinnoline cores) .
Q. What strategies optimize catalytic systems for synthesizing this compound analogs?
- Methodological Answer :
- Ligand Screening : Test phosphine ligands (e.g., PCy₃ vs. PPh₃) to enhance Pd-catalyzed cross-coupling efficiency .
- Solvent Effects : Evaluate polar aprotic solvents (e.g., DMF) for stabilizing intermediates in multi-component reactions .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 16 h to 1 h) while maintaining yields >75% .
Q. How can researchers assess the biological activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays with IC₅₀ calculations .
- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize analogs for synthesis .
- Metabolic Stability : Use liver microsome models to predict pharmacokinetic profiles .
Contradictions and Validation
- Spectral Discrepancies : Computational predictions (e.g., ACD/Labs) may deviate from experimental data due to solvent effects or crystal packing . Validate via orthogonal methods like high-resolution mass spectrometry (HRMS).
- Yield Variability : Inconsistent coupling yields (55–87% ) may stem from trace moisture or oxygen. Use Schlenk techniques for moisture-sensitive steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
